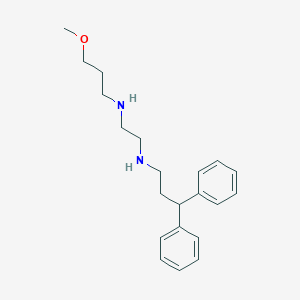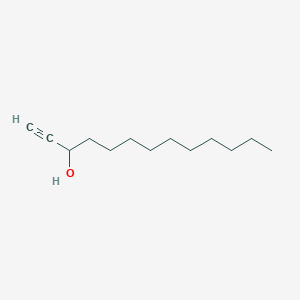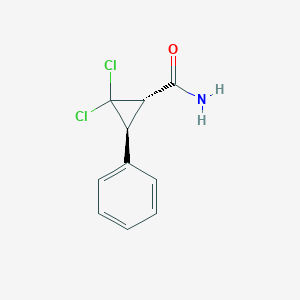
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and an oxathiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiazolidine ring and the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and rigorous purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Applications De Recherche Scientifique
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxathiazolidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5,5-DiMethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide
- Other oxathiazolidine derivatives with varying substituents on the ring and sulfonyl group.
Uniqueness
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This unique combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
620627-49-8 |
|---|---|
Formule moléculaire |
C19H23NO4S2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C19H23NO4S2/c1-4-19(5-2)18(16-9-7-6-8-10-16)20(25(21)24-19)26(22,23)17-13-11-15(3)12-14-17/h6-14,18H,4-5H2,1-3H3/t18-,25+/m1/s1 |
Clé InChI |
JCDRIMPDNUSLQY-CJAUYULYSA-N |
SMILES isomérique |
CCC1([C@H](N([S@@](=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
SMILES canonique |
CCC1(C(N(S(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)


![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)


![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
